molecular formula C15H15F2N3O B3006543 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide CAS No. 2034588-11-7

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide

Cat. No.: B3006543
CAS No.: 2034588-11-7
M. Wt: 291.302
InChI Key: UFGDOCYZXXLCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide, also known as CPI-455, is a small molecule inhibitor that has been identified as a potential drug candidate for the treatment of cancer. CPI-455 has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis.

Scientific Research Applications

Chemical Synthesis and Reagent Development

  • N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,4-difluorobenzamide, and similar compounds, play a role in chemical synthesis, including the development of new reagents. For instance, related chemical reagents, such as 2-(2,6-difluorophenyl)-1H-imidazol-5(4H)-one, are synthesized for various chemical applications, indicating a broader scope of imidazole-based compounds in synthetic chemistry (Wan Ming-hui, 2014).

Catalysis and Reaction Mechanisms

  • Compounds with an imidazole structure, such as those in the N-heterocyclic carbene (NHC) family, have been identified as efficient catalysts in transesterification and acylation reactions. This highlights the potential of this compound in similar catalytic processes (G. Grasa et al., 2003).

Structural Analysis and Electron Density Studies

  • The study of crystal structures of related compounds, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, provides insights into the electron density and molecular geometry of these molecules. This can inform the understanding of similar compounds in terms of their structural and electronic properties (N. Boechat et al., 2016).

Quality Control in Pharmaceutical Development

  • The development of quality control methods for compounds similar to this compound is crucial in pharmaceutical research. This includes the creation of methods for identifying and quantifying these compounds, as well as determining impurities, which is essential for ensuring the safety and efficacy of pharmaceutical products (I. Sych et al., 2018).

Environmentally Friendly Synthesis

  • The synthesis of imidazole-based compounds can be conducted in an environmentally friendly manner, utilizing water as a solvent. This approach aligns with the increasing demand for green chemistry practices in pharmaceutical and chemical research (Y. D. Reddy et al., 2014).

Antimicrobial Agent Development

  • Research on miconazole-based ciprofloxacin hybrids, which includes the use of imidazole structures, demonstrates the potential for compounds like this compound in the development of antimicrobial agents. These compounds show promising biological activities against various pathogens, indicating their potential in addressing infectious diseases (Xiao-Long Gu et al., 2015).

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c16-11-3-4-12(13(17)9-11)15(21)19-6-8-20-7-5-18-14(20)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGDOCYZXXLCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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